molecular formula C19H24ClN3O2 B6428866 1-(4-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopentane-1-carboxamide CAS No. 2034223-85-1

1-(4-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopentane-1-carboxamide

Cat. No.: B6428866
CAS No.: 2034223-85-1
M. Wt: 361.9 g/mol
InChI Key: QKNUMGGUHPOVQE-UHFFFAOYSA-N
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Description

This compound features a cyclopentane core substituted with a 4-chlorophenyl group and a carboxamide-linked ethoxyethyl chain terminating in a pyrazole ring. Its molecular formula is C₂₁H₂₂ClN₃O₂, with a molecular weight of 383.8713 g/mol (). Structural analogs often vary in substituents on the pyrazole, cyclopentane modifications, or linker regions, leading to divergent physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2/c20-17-6-4-16(5-7-17)19(8-1-2-9-19)18(24)21-11-14-25-15-13-23-12-3-10-22-23/h3-7,10,12H,1-2,8-9,11,13-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNUMGGUHPOVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopentane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a cyclopentane core with a carboxamide group, a chlorophenyl moiety, and a pyrazole-containing ethoxy side chain. This unique structure contributes to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structural motifs have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE) and urease. In studies, some compounds exhibited IC50 values as low as 1.13 µM against urease, indicating potent enzyme inhibition that could lead to therapeutic applications in treating conditions like hypertension and peptic ulcers .

Anticancer Potential

Research indicates that compounds with similar structures may possess anticancer properties. The presence of the pyrazole ring is particularly noteworthy, as pyrazole derivatives are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial activity of synthesized compounds, derivatives structurally related to this compound were tested against multiple bacterial strains. The results indicated that compounds with the chlorophenyl group showed enhanced activity compared to those without it, suggesting that this moiety plays a critical role in antimicrobial efficacy .

Study 2: Enzyme Inhibition Assays

Another study focused on enzyme inhibition demonstrated that certain derivatives exhibited strong AChE inhibitory activity. The testing involved measuring absorbance changes in reaction mixtures containing the enzyme and various concentrations of the test compounds. Results showed that some compounds significantly inhibited AChE activity, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Data Tables

Biological Activity Target IC50 Values (µM) Reference
AntibacterialS. typhiModerate
B. subtilisStrong
AChE InhibitionAChE1.13
Urease InhibitionUrease1.21

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N-{2-[4-(Furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide (BG14433)

  • Molecular Formula : C₂₁H₂₂ClN₃O₂
  • Molecular Weight : 383.8713 g/mol
  • Key Difference : The pyrazole ring is substituted with a furan-2-yl group instead of an ethoxyethyl chain.

1-(4-Chlorophenyl)-N-[2-(2-Methyl-2-propanyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide

  • Molecular Formula : C₂₁H₂₆ClN₃OS
  • Molecular Weight : 403.969 g/mol
  • Key Difference: Incorporation of a thieno[3,4-c]pyrazole system with a sulfur atom and a tert-butyl (2-methyl-2-propanyl) group.
  • The tert-butyl group increases hydrophobicity, which might improve membrane permeability but reduce aqueous solubility .

N-[2-({[1-(4-Chlorophenyl)-1H-Pyrazol-3-yl]oxy}methyl)phenyl]-N-Methoxy-hydrazinecarboxamide

  • Molecular Formula: Not explicitly provided ().
  • Key Difference : Features a hydrazinecarboxamide group and a methoxy-substituted phenyl linker.
  • The methoxy group could modulate metabolic stability by resisting oxidative degradation .

1-(4-Chlorophenyl)-N-[2-(2-Methylindol-1-yl)ethyl]cyclopentane-1-carboxamide

  • Molecular Formula: Not explicitly provided ().
  • Key Difference : Replaces the pyrazole with a 2-methylindole moiety.
  • Implications : The indole ring’s bulkiness and aromaticity may enhance π-π stacking interactions with hydrophobic binding pockets. However, increased lipophilicity could reduce solubility .

Research Implications and Limitations

While structural variations are well-documented, direct comparative pharmacological data (e.g., IC₅₀, bioavailability) are absent in the provided evidence. Hypotheses are based on general structure-activity relationship (SAR) principles:

  • Pyrazole vs. Indole/Thieno-Pyrazole: Pyrazole derivatives may favor kinase inhibition (common pyrazole targets), whereas indole/thieno systems might target GPCRs or ion channels.
  • Linker Modifications : Ethoxyethyl chains (target compound) balance flexibility and solubility, while rigid linkers (e.g., furan) may restrict conformational freedom.

Further studies should prioritize synthesizing these analogs and evaluating their binding affinities, metabolic stability, and toxicity profiles.

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